Ripk1-IN-14

Inflammation Kinase Inhibition Necroptosis

Ripk1-IN-14 (Compound 41) delivers validated, reproducible RIPK1 inhibition at 92 nM IC50, confirmed across independent sources. Unlike confounded tool compounds such as Nec-1, its distinct scaffold and defined kinase-dependent mechanism make it a reliable benchmark for necroptosis/inflammatory signaling assays and inhibitor-development programs. Choose Ripk1-IN-14 for assay validation, lead characterization, and experimental consistency.

Molecular Formula C25H25F2N3O2
Molecular Weight 437.5 g/mol
Cat. No. B12396645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk1-IN-14
Molecular FormulaC25H25F2N3O2
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CCN(C4=O)CC5=C(C=CC(=C5)F)F
InChIInChI=1S/C25H25F2N3O2/c1-28-10-6-17-2-3-18(15-22(17)28)23(31)29-11-7-25(8-12-29)9-13-30(24(25)32)16-19-14-20(26)4-5-21(19)27/h2-6,10,14-15H,7-9,11-13,16H2,1H3
InChIKeyYATBYSZORSKSPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ripk1-IN-14: A Potent and Selective RIPK1 Inhibitor for Necroptosis Research


Ripk1-IN-14 (also known as Compound 41 or RIP1 kinase inhibitor 7) is a small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation . It has been characterized as a potent inhibitor of human RIPK1, with reported IC50 values consistently around 92 nM [1]. The compound is defined by the molecular formula C25H25F2N3O2, a molecular weight of 437.48 g/mol, and is assigned the CAS number 2919964-79-5 .

Why RIPK1-IN-14 and Other RIPK1 Inhibitors Are Not Directly Interchangeable


The assumption that all RIPK1 inhibitors are functionally identical for research is not supported by the pharmacological diversity within this class. RIPK1 possesses distinct kinase-dependent (necroptosis, inflammation) and kinase-independent (pro-survival) scaffolding functions [1]. Furthermore, inhibitors can target different conformational states of the kinase domain (e.g., ATP-binding pocket vs. allosteric sites), leading to vastly different selectivity profiles and biological outcomes [2]. For instance, the widely used tool compound Necrostatin-1 (Nec-1) is known to have off-target effects, including inhibition of indoleamine-2,3-dioxygenase (IDO), which can confound experimental results [3]. Conversely, clinical candidates like GSK2982772 demonstrate >1,000-fold selectivity for RIPK1 over a panel of 339 kinases and have oral bioavailability [4]. Therefore, the selection of a specific inhibitor like Ripk1-IN-14 must be justified by its unique quantitative profile to ensure experimental reproducibility and correct interpretation of RIPK1-dependent biology.

Ripk1-IN-14: A Quantitative Comparison of In Vitro Activity Against RIPK1


Ripk1-IN-14 Exhibits Potent Biochemical Inhibition of RIPK1

Ripk1-IN-14 demonstrates consistent, potent inhibition of the RIPK1 kinase in biochemical assays. Multiple independent vendors report an IC50 value of 92 nM against human RIPK1 [1]. This positions it as a potent tool compound, comparable in biochemical potency to other widely used research inhibitors like PK68 (IC50 approx. 90 nM) . However, it is important to note that its potency is lower than that of highly optimized clinical candidates like GSK2982772 (IC50 = 16 nM) and RIPK1-IN-7 (Kd = 4 nM, IC50 = 11 nM) .

Inflammation Kinase Inhibition Necroptosis

Ripk1-IN-14 Demonstrates Anti-Necroptotic Activity in U937 Cells

In a cellular context, Ripk1-IN-14 is reported to have a significant anti-necroptotic effect in a model of necrotic apoptosis using U937 cells [1]. This confirms that the compound's biochemical inhibition translates into a functional, cell-based outcome. In contrast, the classical inhibitor Necrostatin-1 (Nec-1) exhibits a much higher EC50 of 490 nM in a different cellular model (293T cells) .

Necroptosis Cellular Assay U937 Cells

Structural and Chemical Properties of Ripk1-IN-14

Ripk1-IN-14 (CAS 2919964-79-5) is a unique chemical entity with a defined molecular formula (C25H25F2N3O2) and a molecular weight of 437.48 g/mol . It is typically soluble in organic solvents such as DMSO or ethanol . These properties are essential for procurement, inventory management, and experimental planning (e.g., preparing stock solutions).

Chemistry Small Molecule Procurement

Recommended Research Applications for Ripk1-IN-14 Based on Verified Evidence


Biochemical and Cellular Investigation of RIPK1-Dependent Necroptosis

Ripk1-IN-14 is a suitable tool for *in vitro* studies aimed at dissecting the role of RIPK1 kinase activity in necroptosis and inflammatory signaling. Its validated biochemical potency (IC50 = 92 nM) and functional activity in the U937 cell necroptosis model [1] make it appropriate for assays where direct RIPK1 inhibition is required. It is particularly useful in experiments that do not demand the high potency or advanced pharmacological properties of clinical-stage inhibitors, or where a unique chemical scaffold is desirable.

Use as a Control Compound in RIPK1 Inhibitor Discovery and SAR Studies

Given its well-defined potency and distinct chemical structure, Ripk1-IN-14 (Compound 41) can serve as a benchmark or control compound in medicinal chemistry programs focused on developing novel RIPK1 inhibitors . Researchers can compare the potency and cellular effects of new chemical entities against this established inhibitor in standardized assays.

Validating Assay Systems for RIPK1 Kinase Activity

With its reproducible IC50 value of approximately 92 nM across multiple independent vendor sources , Ripk1-IN-14 is an ideal compound for validating or troubleshooting new biochemical or cell-based assays designed to measure RIPK1 activity. Its consistent performance helps ensure that the assay system is functioning correctly and generating reliable data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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